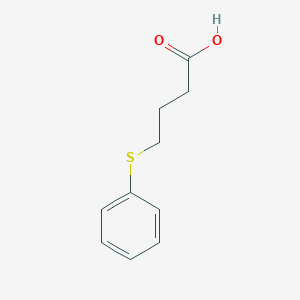

4-(Phenylsulfanyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZVQLOVHIDMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170304 | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-51-7 | |

| Record name | 4-(Phenylthio)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17742-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for 4 Phenylsulfanyl Butanoic Acid and Its Analogs

Established and Potential Synthetic Routes to 4-(Phenylsulfanyl)butanoic Acid

The synthesis of this compound can be approached through a few logical retrosynthetic disconnections. The most prominent strategies involve the formation of the thioether bond between a phenyl-sulfur nucleophile and a four-carbon electrophilic synthon, or the construction of the butanoic acid chain onto a phenylthio-containing precursor.

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of appropriate precursor compounds is paramount for the successful synthesis of this compound. The primary starting materials can be categorized based on the key bond formation strategy.

One of the most direct approaches involves the reaction of a sulfur-based nucleophile with a C4-electrophile. Key precursors for this strategy include:

Thiophenol: This serves as the source of the phenylthio group. Its nucleophilicity can be enhanced by conversion to its conjugate base, sodium thiophenolate, through reaction with a base like sodium hydroxide (B78521) or sodium ethoxide.

γ-Butyrolactone: This cyclic ester can be opened under acidic or basic conditions to generate a 4-substituted butanoic acid derivative. Reaction with hydrogen bromide, for instance, yields 4-bromobutanoic acid, a key electrophile. chemicalbook.com

4-Halobutanoic Acids: Compounds such as 4-bromobutanoic acid or 4-chlorobutanoic acid are excellent electrophiles for nucleophilic substitution by a thiophenolate. 4-Bromobutanoic acid can be synthesized from γ-butyrolactone. chemicalbook.com

An alternative strategy could involve the reaction of a 4-mercaptobutanoic acid with a phenyl electrophile, although this is generally less common.

| Precursor Compound | Role in Synthesis | Relevant Synthetic Transformation |

| Thiophenol | Source of the phenylsulfanyl group | Acts as a nucleophile (or its thiophenolate form) |

| γ-Butyrolactone | Precursor to the butanoic acid backbone | Ring-opening to form a 4-halobutanoic acid |

| 4-Bromobutanoic Acid | C4 electrophile | Nucleophilic substitution with thiophenolate |

| 4-Chlorobutanoic Acid | C4 electrophile | Nucleophilic substitution with thiophenolate |

Reaction Conditions and Catalytic Systems for this compound Formation

The formation of the thioether linkage in this compound is typically achieved through the reaction of thiophenol with a suitable 4-substituted butanoic acid precursor. The reaction conditions are critical for achieving high yields and minimizing side reactions.

A common method involves the S-alkylation of thiophenol with a 4-halobutanoic acid. This reaction is generally carried out in the presence of a base to deprotonate the thiophenol, thereby increasing its nucleophilicity.

Base-Catalyzed S-Alkylation:

Reactants: Thiophenol and 4-bromobutanoic acid.

Base: A variety of bases can be employed, including alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), or organic amines (e.g., triethylamine). sid.ir

Solvent: The choice of solvent depends on the solubility of the reactants and the base used. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective. In line with green chemistry principles, water can also be a suitable solvent, especially when using a phase-transfer catalyst. sid.irjmaterenvironsci.com

Temperature: The reaction is often performed at room temperature or with gentle heating to increase the reaction rate. sid.ir

Ring-Opening of γ-Butyrolactone Followed by Thiolation:

This two-step process first involves the conversion of γ-butyrolactone to a 4-halobutanoic acid, as previously mentioned. A typical procedure for the synthesis of 4-bromobutanoic acid involves refluxing γ-butyrolactone with an aqueous solution of hydrogen bromide and sulfuric acid for an extended period. chemicalbook.com The resulting 4-bromobutanoic acid can then be subjected to the S-alkylation conditions described above.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Typical Conditions |

| S-Alkylation | Thiophenol, 4-Bromobutanoic Acid | K2CO3 or Triethylamine (B128534) | Water, DMF, or Acetonitrile | Room temperature to moderate heating sid.ir |

| Ring-Opening | γ-Butyrolactone, HBr | Sulfuric Acid | Water | Reflux chemicalbook.com |

Yield Optimization Strategies in this compound Synthesis

Optimizing the yield of this compound synthesis involves careful control of reaction parameters and purification techniques.

Stoichiometry of Reactants: Using a slight excess of the thiophenol can help to ensure complete consumption of the more valuable 4-halobutanoic acid precursor.

Choice of Base and Solvent: The selection of the base and solvent system is crucial. A strong base will ensure complete deprotonation of the thiophenol, leading to a faster reaction. The solvent should be chosen to ensure all reactants are in solution. For instance, using triethylamine or potassium carbonate in water has been shown to be effective for S-alkylation reactions. sid.ir

Temperature and Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heat.

Purification: After the reaction is complete, the workup procedure is critical for isolating the pure product. This typically involves an aqueous workup to remove inorganic salts and the base. The product can then be extracted into an organic solvent. Further purification can be achieved through recrystallization or column chromatography. For example, in the synthesis of a related compound, after acidification, the product was extracted with an organic solvent, dried, and the solvent was evaporated to yield the crude product, which could be further purified by crystallization. orgsyn.org

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF or acetonitrile with more environmentally benign alternatives is a primary goal. Water has been successfully used as a solvent for the S-alkylation of thiols, often in the presence of a base like triethylamine or potassium carbonate. sid.irresearchgate.net This approach avoids the use of toxic and difficult-to-recycle solvents.

Catalysis: The use of catalysts can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. While the base-mediated reaction is common, exploring catalytic systems could offer further green advantages.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. The direct reaction of thiophenol with γ-butyrolactone, if a suitable catalyst is found, would be a more atom-economical approach than the two-step process involving the formation of a 4-halobutanoic acid.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The S-alkylation of thiols in water can often be performed at room temperature. sid.ir

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound allows for a variety of derivatization reactions. These are often employed to enhance the analyte's properties for analytical purposes, such as increasing volatility for gas chromatography (GC) analysis or introducing a chromophore for high-performance liquid chromatography (HPLC) with UV detection.

Esterification:

Purpose: To convert the carboxylic acid into an ester, which is generally more volatile and less polar. This is a common derivatization for GC analysis.

Reagents: Common esterification methods include reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., sulfuric acid), or reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The methyl ester of this compound is a known compound. nih.gov

Amidation:

Purpose: To convert the carboxylic acid into an amide. This can be useful for creating derivatives with different biological activities or for introducing specific functionalities.

Reagents: Amide formation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

| Derivative Type | Purpose | Common Reagents |

| Methyl Ester | Increased volatility for GC analysis | Methanol, Acid Catalyst; BSTFA |

| Amide | Introduction of new functionalities | Amine, EDC, DMAP, HOBt |

Chemical Reactivity and Mechanistic Studies of 4 Phenylsulfanyl Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety of 4-(Phenylsulfanyl)butanoic Acid

The carboxylic acid group in this compound undergoes typical reactions characteristic of this functional group, including esterification, amide formation, and reduction.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Another method involves the initial conversion of the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol. commonorganicchemistry.com

Amide Formation: The synthesis of amides from this compound generally requires the activation of the carboxylic acid. A direct reaction with an amine is often inefficient as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. youtube.com Heating the ammonium (B1175870) carboxylate salt can drive off water and form the amide. mdpi.com More commonly, coupling agents are used. Reagents like B(OCH₂CF₃)₃ have proven effective for the direct amidation of various carboxylic acids with a broad range of amines. luc.edu Similar to esterification, the carboxylic acid can be converted to the acid chloride first, which then readily reacts with an amine to form the corresponding amide. youtube.com

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, converting this compound to 4-(phenylsulfanyl)butan-1-ol. crescentchemical.comnih.gov It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. derpharmachemica.com The reduction with LiAlH₄ proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. crescentchemical.com

Table 1: Summary of Reactions at the Carboxylic Acid Moiety

| Reaction | Reagents | Product Type | General Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, H⁺ catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Alcohol, DCC, DMAP | Ester | commonorganicchemistry.com |

Reactivity Profiles of the Phenylsulfanyl Group in this compound

The phenylsulfanyl group introduces a site of nucleophilicity at the sulfur atom and an aromatic ring that can undergo substitution reactions.

While direct nucleophilic substitution on the unsubstituted phenyl ring is generally difficult, the sulfur atom of the phenylsulfanyl group can act as a nucleophile. For instance, the synthesis of aryl thioethers can be achieved through the reaction of a thiolate with an appropriate electrophile. The synthesis of this compound itself often involves the nucleophilic attack of thiophenol on a four-carbon electrophile.

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. scispace.com

Oxidation to Sulfoxide: The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Hydrogen peroxide (H₂O₂) in the presence of a catalyst like Sc(OTf)₃ has been shown to be effective for the mono-oxidation of alkyl-aryl sulfides. researchgate.net Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for this transformation. youtube.comwikipedia.org Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone. scispace.com

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone, 4-(phenylsulfonyl)butanoic acid. scispace.comresearchgate.net For example, reacting this compound with an excess of hydrogen peroxide or m-CPBA will yield the corresponding sulfone. researchgate.netorganic-chemistry.org Urea-hydrogen peroxide (UHP) in acetic acid is another reagent system that can be used, with the sulfone being favored at higher temperatures and with a higher equivalence of UHP. acs.org

There are no common reduction pathways for the phenylsulfanyl group itself under standard laboratory conditions.

Table 2: Oxidation Products of the Phenylsulfanyl Group

| Product | Oxidation State of Sulfur | Typical Reagents | General Reference |

|---|---|---|---|

| 4-(Phenylsulfinyl)butanoic acid | +2 (Sulfoxide) | 1 eq. H₂O₂, Sc(OTf)₃ or 1 eq. m-CPBA | scispace.comresearchgate.net |

| 4-(Phenylsulfonyl)butanoic acid | +4 (Sulfone) | Excess H₂O₂ or Excess m-CPBA | scispace.comresearchgate.net |

Halogenation: The introduction of a halogen atom onto the phenyl ring can be achieved through electrophilic halogenation. For example, bromination using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield a mixture of ortho- and para-substituted products.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). epa.govyoutube.com This reaction introduces a nitro group (-NO₂) onto the phenyl ring, again primarily at the ortho and para positions relative to the sulfur atom.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). epa.govyoutube.com This reaction is also subject to the directing effects of the phenylsulfanyl group.

Reaction Mechanisms of this compound Transformations

Esterification Mechanism (Fischer): The Fischer esterification mechanism involves several key steps. masterorganicchemistry.comlibretexts.org Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org The alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org A proton transfer occurs from the newly added alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org The tetrahedral intermediate then collapses, eliminating a molecule of water and forming a protonated ester. libretexts.org Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. libretexts.org

Sulfide Oxidation Mechanism: The oxidation of sulfides to sulfoxides with peroxides like H₂O₂ is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. acs.org This leads to the formation of a transition state where the S-O bond is forming and the O-O bond is breaking. acs.org For the oxidation of dimethyl sulfide with hydrogen peroxide, computational studies suggest that the inclusion of explicit water molecules in the mechanism is crucial for stabilizing the charge separation in the transition state. acs.org The energy barrier for this process is significantly lower than a two-step mechanism involving the initial formation of water oxide. acs.org Further oxidation to the sulfone proceeds through a similar mechanism, with the sulfoxide acting as the nucleophile.

Reactivity of 4-(Phenylsulfonyl)butanoic Acid Dianion: A significant aspect of the reactivity of the oxidized form, 4-(phenylsulfonyl)butanoic acid, is the ability to form a dianion. acs.orgacs.org Treatment with two equivalents of a strong base like n-butyllithium (n-BuLi) can deprotonate both the carboxylic acid and the carbon alpha to the sulfonyl group. acs.org This bishomoenolate dianion is a powerful nucleophile that can react with various electrophiles, such as aldehydes. acs.org The resulting adducts can then undergo further transformations, such as cyclization to form lactones, which can then be reductively eliminated to yield unsaturated esters. acs.org This reactivity highlights the synthetic utility of the sulfonyl group in activating the adjacent carbon for C-C bond formation. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Phenylsulfanyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Phenylsulfanyl)butanoic Acid and Derivatives

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding. The protons on the phenyl ring, influenced by the electron-donating sulfur atom, will appear in the aromatic region (typically 7.0-7.5 ppm). The ortho, meta, and para protons may have slightly different chemical shifts, leading to complex multiplets.

The aliphatic chain protons provide key structural information. The methylene (B1212753) group adjacent to the sulfur (C4) is deshielded by the electronegative sulfur and will appear as a triplet. The methylene group adjacent to the carbonyl group (C2) is also deshielded and will appear as a triplet. The central methylene group (C3) will be coupled to the two adjacent CH₂ groups, resulting in a more complex multiplet, likely a quintet or multiplet. The integration of these signals would correspond to a ratio of 5:2:2:2:1 for the aromatic, C4-H₂, C3-H₂, C2-H₂, and COOH protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H (ortho, meta, para) | 7.15 - 7.40 | Multiplet (m) | 5H |

| -S-CH₂ - (C4) | ~2.95 | Triplet (t) | 2H |

| -CH₂-CH₂ -CH₂- (C3) | ~1.95 | Multiplet (m) | 2H |

| -CH₂ -COOH (C2) | ~2.45 | Triplet (t) | 2H |

| -COOH | > 10.0 | Broad Singlet (br s) | 1H |

Note: Data is based on predictive models and analysis of analogous structures like 4-phenylbutyric acid and butanoic acid. Actual experimental values may vary. chemicalbook.comdocbrown.infonih.gov

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >175 ppm). docbrown.info The carbons of the phenyl ring will resonate in the aromatic region (~125-140 ppm). The carbon directly attached to the sulfur (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons. The three methylene carbons in the aliphatic chain will appear in the upfield region, with their specific shifts influenced by their proximity to the sulfur atom and the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (C1) | ~179 |

| -C H₂-COOH (C2) | ~33 |

| -CH₂-C H₂-CH₂- (C3) | ~24 |

| -S-C H₂- (C4) | ~34 |

| Phenyl C (ipso) | ~136 |

| Phenyl C (ortho, meta, para) | 126 - 130 |

Note: Data is based on predictive models and analysis of analogous structures. docbrown.infonp-mrd.orgchemicalbook.com Quaternary carbons, like the ipso-carbon, often show weaker signals.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a crucial correlation pathway along the aliphatic chain. Cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4. This confirms the -CH₂-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~2.95 ppm would show a cross-peak to the carbon signal at ~34 ppm, confirming their direct bond at the C4 position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing long-range connectivity (typically 2-4 bonds) between protons and carbons. It connects the distinct structural fragments. Key HMBC correlations would include:

Protons on C4 (~2.95 ppm) correlating to the ipso-carbon of the phenyl ring (~136 ppm), confirming the thioether linkage.

Protons on C2 (~2.45 ppm) correlating to the carbonyl carbon C1 (~179 ppm), confirming the butanoic acid structure.

Protons on the phenyl ring correlating to the ipso-carbon and other aromatic carbons, helping to assign the aromatic system.

Mass Spectrometry of this compound

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insight into its structure through analysis of its fragmentation patterns.

GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. nih.govmdpi.com For analysis of this compound, derivatization (e.g., esterification to its methyl or ethyl ester) is often performed to increase its volatility and improve its chromatographic properties. nih.govnih.gov The compound or its derivative would exhibit a characteristic retention time on a given GC column under specific temperature programming. The mass spectrometer then provides a mass spectrum for the eluting peak, allowing for its positive identification by matching against spectral libraries or through manual interpretation.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (196.25 g/mol ). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions. libretexts.org

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thioethers. This could lead to the formation of a stable phenylthio-containing fragment.

Loss of Carboxyl Group: Carboxylic acids readily lose the -COOH group (45 Da) or the -OH group (17 Da). libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, would lead to a neutral alkene fragment and a charged enol fragment with an m/z of 124, corresponding to [C₆H₅SCH=CHOH]⁺˙. docbrown.info

Aromatic Fragmentation: The phenyl group can lead to characteristic aromatic fragments, including the formation of the tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77) after cleavage and rearrangement. youtube.com

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 196 | [C₁₀H₁₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [C₁₀H₁₁S]⁺ | Loss of -COOH |

| 124 | [C₇H₈OS]⁺˙ | McLafferty Rearrangement |

| 123 | [C₇H₇S]⁺ | Cleavage of C-S bond and rearrangement |

| 109 | [C₆H₅S]⁺ | Phenylthio cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents a prediction of plausible fragmentation patterns. The relative abundance of these ions would depend on the specific ionization conditions. libretexts.orgdocbrown.infoyoutube.com

Chromatographic Separation and Purity Assessment Techniques for this compound

The separation and purity determination of this compound relies on modern chromatographic techniques. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for such analyses.

A typical RP-HPLC method for the analysis of this compound would utilize a C18 stationary phase. These columns consist of silica (B1680970) particles functionalized with octadecylsilyl groups, creating a non-polar surface. The separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To ensure the carboxylic acid moiety is in its non-ionized form for better retention and peak shape, the mobile phase is often acidified with additives such as formic acid, acetic acid, or trifluoroacetic acid.

Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring in this compound exhibits strong absorbance in the UV region, typically around 254 nm. For more detailed analysis and identification of impurities, HPLC can be coupled with a mass spectrometer (HPLC-MS). This provides mass-to-charge ratio information, aiding in the structural elucidation of unknown peaks.

A study on a structurally related compound, 4-[4-(4-chlorophenyl)phenyl]-4-oxo-2S-(phenylthiomethyl) butanoic acid, employed a reversed-phase HPLC method with gradient elution and UV detection at 290 nm. sielc.com The sample preparation involved protein precipitation with acidified acetonitrile, a technique that could be adapted for samples containing this compound in a biological matrix. sielc.com For quantitative analysis, the method demonstrated good accuracy, ranging from 95.7% to 104.8%, and precision, with a coefficient of variation between 1.46% and 7.31%. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Internal Standard | A structurally similar compound, e.g., 4-Phenylbutyric acid |

This table presents a proposed set of starting conditions for method development, based on established practices for similar aromatic carboxylic acids.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.

For the analysis of this compound by GC, a common derivatization strategy involves esterification of the carboxylic acid group. Reagents such as diazomethane (B1218177) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid into its corresponding methyl ester or trimethylsilyl (B98337) ester. These derivatives are significantly more volatile and less prone to thermal degradation in the GC inlet and column.

The separation is then carried out on a capillary column, often with a non-polar or medium-polarity stationary phase like a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane. The choice of column depends on the desired separation of the analyte from potential impurities. Detection is most commonly achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a Mass Spectrometer (MS), which offers definitive identification of the compound and its fragments.

Research on the GC-MS analysis of butanoic acid and its derivatives has shown that this technique is highly effective for their identification and quantification. researchgate.net In such analyses, the retention time provides a characteristic identifier for the compound, while the mass spectrum serves as a molecular fingerprint, allowing for unambiguous confirmation. researchgate.net For complex samples, derivatization has been shown to significantly enhance sensitivity. nih.gov

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Value/Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

This table outlines a typical GC-MS method for the analysis of a silylated carboxylic acid. The exact parameters would require optimization for this compound.

Computational Chemistry and Theoretical Investigations of 4 Phenylsulfanyl Butanoic Acid

Molecular Modeling and Conformational Analysis of 4-(Phenylsulfanyl)butanoic Acid

Molecular modeling of this compound has been performed using computational methods to determine its most stable three-dimensional structure. Techniques such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set are utilized to optimize the molecular geometry. This process mathematically finds the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.

Below are selected optimized geometrical parameters calculated for a related structure, providing an example of the data obtained from such studies.

Table 1: Selected Optimized Geometrical Parameters for a this compound derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-C (phenyl) | 1.77 Å |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-O (hydroxyl) | 1.32 Å |

| Bond Angle | C-S-C (phenyl) | 103.5° |

| Bond Angle | O=C-O | 124.7° |

| Dihedral Angle | C-C-C-S | -178.5° |

Note: Data is illustrative and based on findings for a crystalline salt derivative of this compound. Actual values for the isolated acid may vary.

Electronic Structure Calculations for this compound (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. For this compound, DFT methods are commonly employed to map out its electronic landscape. acs.org These calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule is more polarizable and more reactive. In studies of a salt of this compound, the HOMO was found to be localized primarily on the phenyl ring and the sulfur atom, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, was distributed over the piperazine (B1678402) cation, which is not present in the free acid. For the free acid, the LUMO would likely be centered on the carboxylic acid group and the phenyl ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

| Property | Symbol | Value (Illustrative) | Definition |

|---|---|---|---|

| HOMO Energy | E(HOMO) | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | E(LUMO) | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 5.3 eV | E(LUMO) - E(HOMO) |

| Ionization Potential | IP | 6.5 eV | -E(HOMO) |

| Electron Affinity | EA | 1.2 eV | -E(LUMO) |

| Electronegativity | χ | 3.85 eV | (IP + EA) / 2 |

| Chemical Hardness | η | 2.65 eV | (IP - EA) / 2 |

| Chemical Softness | S | 0.19 eV⁻¹ | 1 / (2η) |

Note: These values are illustrative, derived from general principles and data on related compounds, to demonstrate the output of electronic structure calculations.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would show the most negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, highlighting them as sites for electrophilic attack. The most positive potential (blue) would likely be found around the carboxylic acid's hydroxyl hydrogen, indicating its susceptibility to nucleophilic attack.

Prediction of Spectroscopic Properties for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. biointerfaceresearch.com Methods like DFT can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy.

For this compound, theoretical vibrational analysis can predict the wavenumbers of its characteristic IR absorption peaks. acs.org These calculations help in assigning the specific molecular vibrations (stretching, bending) to the bands observed in an experimental FT-IR spectrum. For example, the strong absorption band characteristic of the carboxylic acid C=O stretch is predicted and observed around 1700-1760 cm⁻¹. Similarly, the broad O-H stretch of the carboxylic acid dimer is predicted in the 2500-3300 cm⁻¹ region. mdpi.comresearchgate.net

A comparison between the calculated and experimental vibrational frequencies for a crystalline salt of this compound shows a good correlation, validating both the experimental assignments and the computational model. acs.org

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a this compound Derivative

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3433 | 3485 | O-H Stretching |

| 3057 | 3060 | Aromatic C-H Stretching |

| 2931 | 2940 | Aliphatic C-H Stretching |

| 1558 | 1575 | C=O Stretching (asymmetric) |

| 1402 | 1410 | C=O Stretching (symmetric) |

| 1089 | 1095 | C-S Stretching |

Source: Data adapted from a study on a crystalline salt of this compound. acs.org

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. By comparing these predicted shifts with experimental spectra, one can confirm the molecular structure and assign each resonance to a specific atom in the molecule.

Theoretical Reaction Pathway Predictions for this compound

While specific computational studies detailing the reaction mechanisms and pathways for this compound are not extensively documented in the surveyed literature, the electronic structure calculations described previously provide a strong foundation for theoretical predictions of its reactivity.

The reactivity of a molecule is governed by its electronic properties. The Molecular Electrostatic Potential (MEP) map is a primary tool for predicting reaction sites. For this compound, the MEP would indicate the following:

Nucleophilic Sites: The regions of negative potential, concentrated on the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, are susceptible to attack by electrophiles (e.g., protonation, coordination to Lewis acids).

Electrophilic Sites: The regions of positive potential, particularly around the acidic hydrogen of the hydroxyl group, are prime targets for nucleophilic attack. This explains the acidity of the carboxylic acid and its propensity to be deprotonated by a base.

Aromatic Reactivity: The phenyl ring, influenced by the electron-donating sulfanyl (B85325) group, would be activated towards electrophilic aromatic substitution, likely at the ortho and para positions.

Furthermore, the Frontier Molecular Orbitals (HOMO and LUMO) dictate how the molecule interacts with other reagents. luc.edu

The HOMO , being the site of the most available electrons, indicates where the molecule will act as a nucleophile. As it is localized on the sulfur atom and the phenyl ring, reactions with electrophiles are predicted to occur at these positions.

The LUMO indicates where the molecule can accept electrons, acting as an electrophile. Nucleophilic attack would be directed towards regions where the LUMO is concentrated, such as the carbonyl carbon.

Based on these principles, theoretical studies could model specific reaction pathways. For example, one could computationally investigate the mechanism of esterification by modeling the approach of an alcohol and calculating the energy barriers for the tetrahedral intermediate formation and subsequent water elimination. Another potential reaction for theoretical study is the formation of a dianion, where bases remove both the carboxylic proton and a proton from the carbon alpha to the sulfur atom, a reaction that has been explored experimentally for the related 4-(phenylsulfonyl)butanoic acid. Computational modeling could elucidate the transition states and intermediates involved in such a process, providing a level of detail unattainable through experiments alone.

Biological and Biomedical Research Applications of 4 Phenylsulfanyl Butanoic Acid

Pharmacological Activities and Biological Relevance of 4-(Phenylsulfanyl)butanoic Acid

This compound is a synthetic compound that has garnered attention in biomedical research for its diverse biological activities. As an analog of retinoic acid, a metabolite of vitamin A, it participates in various cellular processes, demonstrating potential therapeutic applications, particularly in the context of kidney injury and inflammation. nih.gov The core structure of this molecule, featuring a phenylsulfanyl group attached to a butanoyl chain, is considered its pharmacophore, the essential moiety for its biological activity. nih.gov

Role as an Analog of Retinoic Acid

This compound is classified as an analog of retinoic acid. nih.gov Retinoic acid and its analogs are known to be crucial regulators of gene expression, influencing a wide array of physiological and pathological processes, including cell differentiation, proliferation, and apoptosis. The structural similarity of this compound to retinoic acid suggests that it may exert its effects by interacting with the cellular machinery that responds to retinoids, such as nuclear receptors. nih.govwikipedia.org

Effects on Kidney Cells and Inflammation Modulation

Research has indicated that this compound exhibits notable effects on kidney cells, with its action being concentration-dependent, showing both activating and inhibitory activities. nih.gov In preclinical studies, it has demonstrated efficacy in mitigating acute kidney injury in rat models. nih.gov This protective effect is attributed to its ability to modulate inflammatory responses. Specifically, the compound has been shown to inhibit the production of inflammatory cytokines, which are key mediators of tissue damage in acute kidney injury. nih.gov

Influence on N-acetylglucosamine Kinase Activity

This compound has been identified as an activator of N-acetylglucosamine kinase. nih.gov This enzyme plays a pivotal role in the hexosamine biosynthetic pathway, which is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a critical substrate for protein glycosylation, a post-translational modification that affects the function and localization of numerous proteins. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net The activation of N-acetylglucosamine kinase by this compound underscores its potential to influence a wide range of cellular functions that are dependent on protein glycosylation.

Impact on Protein Synthesis and Cell Division

The activation of N-acetylglucosamine kinase by this compound has direct implications for protein synthesis and cell division. nih.gov Protein synthesis is a fundamental process for cell growth and proliferation, and its regulation is tightly linked to the cell cycle. nih.gov The products of the hexosamine pathway are involved in the synthesis of glycoproteins and other macromolecules necessary for building new cellular components. By influencing this pathway, this compound can impact the rate of protein synthesis and, consequently, the progression of the cell cycle and cell division. nih.govnih.govescholarship.org

Inhibitory Effects on Inflammatory Cytokines Production

A key pharmacological activity of this compound is its ability to inhibit the production of inflammatory cytokines. nih.gov This anti-inflammatory property is central to its protective effects in conditions such as acute kidney injury. Cytokines are signaling proteins that mediate and regulate immunity and inflammation. The overproduction of pro-inflammatory cytokines can lead to excessive inflammation and tissue damage. nih.gov The ability of this compound to suppress these mediators suggests its potential as a therapeutic agent for inflammatory diseases.

Cellular and Molecular Mechanisms of Action for this compound

The precise cellular and molecular mechanisms underlying the biological activities of this compound are understood to be initiated by its interaction with specific cellular components. It is proposed that this compound binds to a protein target, which in turn triggers a cascade of downstream events. nih.gov This initial binding event leads to the activation or inhibition of various proteins that are integral to key cellular processes. These processes include the synthesis of new proteins, the regulation of cell division, and the activation of inflammatory signaling pathways that lead to cytokine production. nih.gov While the exact protein target and the full spectrum of downstream signaling pathways have not been fully elucidated, its known effects on N-acetylglucosamine kinase and its role as a retinoic acid analog provide important clues to its mechanisms of action.

Data Tables

Table 1: Pharmacological Activities of this compound

| Activity | Description | Reference |

| Retinoic Acid Analog | Structurally similar to retinoic acid, suggesting interaction with retinoid signaling pathways. | nih.gov |

| Effects on Kidney Cells | Exhibits both activating and inhibitory effects depending on the concentration; reduces acute kidney injury in rats. | nih.gov |

| N-acetylglucosamine Kinase Activation | Activates N-acetylglucosamine kinase, an enzyme in the hexosamine biosynthetic pathway. | nih.gov |

| Impact on Protein Synthesis and Cell Division | Influences protein synthesis and cell division, likely through its effect on N-acetylglucosamine kinase. | nih.gov |

| Inhibition of Inflammatory Cytokines | Suppresses the production of inflammatory cytokines, contributing to its anti-inflammatory effects. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds (analogs) to identify the key chemical features, or pharmacophores, responsible for their effects. Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to correlate physicochemical properties of compounds with their biological activities, creating mathematical models that can predict the activity of new, unsynthesized molecules. frontiersin.orgpensoft.net

While specific SAR and QSAR studies for this compound are not extensively detailed in the currently available literature, the principles can be applied to understand how modifications to its structure could impact its biological profile. The core structure consists of a phenyl ring, a sulfur atom (thioether linkage), and a butanoic acid chain. Each of these components can be systematically modified to probe their importance.

Key Structural Components for SAR Analysis:

Phenyl Ring: Substituents can be added to the phenyl ring to alter its electronic and steric properties. For example, electron-withdrawing groups (like nitro or halo groups) or electron-donating groups (like methoxy (B1213986) or methyl groups) can be introduced at various positions (ortho, meta, para) to see how this affects activity. nih.gov The replacement of the phenyl ring with other aromatic or heterocyclic systems is another common strategy in SAR studies. niper.gov.in

Thioether Linkage: The sulfur atom's oxidation state could be varied (e.g., to a sulfoxide (B87167) or sulfone) to change properties like polarity and hydrogen bonding capacity. The flexibility of the thioether bridge could also be explored.

Butanoic Acid Chain: The length of the carboxylic acid chain could be shortened or lengthened to determine the optimal distance between the phenyl ring and the acidic group. The carboxylic acid itself is often a key feature for interacting with biological targets and could be replaced with other acidic groups (bioisosteres) like a tetrazole.

A QSAR study on such derivatives would involve calculating various molecular descriptors for each analog. nih.gov These descriptors quantify properties like:

Hydrophobicity: Often represented by logP, the partition coefficient between octanol (B41247) and water.

Electronic Properties: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges.

Steric Properties: Like molecular volume or surface area.

Once a statistically significant QSAR model is developed, it can be used to predict the activity of other designed but not yet synthesized derivatives, thereby guiding further research efforts in a more targeted and efficient manner. mdpi.com For instance, QSAR models have been successfully developed for various classes of compounds, including inhibitors of the SARS-CoV main protease, by identifying key descriptors that correlate with their inhibitory activity. frontiersin.org

This compound as a Precursor or Scaffold in Drug Discovery

In drug discovery, a "scaffold" refers to the core chemical structure of a compound that is responsible for its primary biological activity. This scaffold can be chemically modified to create a library of related compounds with potentially improved properties. Similarly, a "precursor" is a compound that is used as a starting material in the synthesis of other molecules.

While direct examples of this compound being used as a specific drug scaffold are not prominent in the reviewed literature, its constituent parts—the phenylbutanoic acid and thioether moieties—are found in various biologically active molecules. The related compound, 4-(phenylsulfonyl)butanoic acid, where the sulfur is in a higher oxidation state (sulfonyl), has been utilized as a building block in chemical synthesis. A 1990 dissertation by Jeffrey A. Frick described the preparation and use of 4-(phenylsulfonyl)butanoic acid for the generation of a dianion, which was then applied in four-carbon chain extension reactions, demonstrating its utility as a synthetic precursor. luc.edu

The broader 4-phenylbutanoic acid scaffold is a well-known pharmacophore. For example, 4-phenylbutyric acid (4-PBA) is a histone deacetylase inhibitor with applications in treating urea (B33335) cycle disorders. google.com Research into derivatives of 4-PBA has aimed to improve its therapeutic properties. One study reported that a more lipophilic derivative, 2-isopropyl-4-phenylbutanoic acid, was found to be more effective than 4-PBA in several in vitro models of protein aggregation. nih.gov This highlights how the basic 4-phenylbutanoic acid scaffold can be modified to enhance biological activity.

The concept of a "flexible scaffold" is also emerging in drug design, where a core structure can adopt different conformations to bind to multiple targets. nih.gov The linear nature of the butanoic acid chain in this compound provides a degree of conformational flexibility that could be exploited in the design of new therapeutic agents. Thiazole derivatives containing a propanoic acid side chain have been identified as promising scaffolds for the development of novel anticancer agents, indicating the value of carboxylic acid-containing scaffolds in this therapeutic area. mdpi.com

Related Compounds in Biological Context: Analysis of 2-Amino-4-(phenylsulfany)butanoic acid

Many amino acid analogs are studied for their potential to interact with or modulate the function of enzymes and receptors that process natural amino acids. They can act as agonists, antagonists, or enzyme inhibitors.

Below is a table of related 2-amino-4-substituted butanoic acid derivatives and their documented biological contexts:

| Compound Name | Structure | Biological Context |

| DL-2-Amino-4-phosphonobutanoic acid (AP4) | A butanoic acid with an amino group at position 2 and a phosphono group at position 4. | Acts as a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGluR4, mGluR6, mGluR7, and mGluR8. It is used as a pharmacological tool to study the roles of these receptors in the central nervous system. chemicalbook.com |

| 2-Amino-4-hydroxybutanoic acid (Homoserine) | A butanoic acid with an amino group at position 2 and a hydroxyl group at position 4. | An intermediate in the biosynthesis of the essential amino acids methionine, threonine, and isoleucine in bacteria and plants. matrix-fine-chemicals.com |

The study of such analogs is crucial in neuroscience and metabolic research. For example, DL-2-Amino-4-phosphonobutanoic acid (AP4) has been reported to block certain signals in the retina and has been investigated for its effects on learning and memory. chemicalbook.com These examples show that modifying the substituent at the 4-position of a 2-aminobutanoic acid can lead to potent and specific biological activities. Therefore, 2-amino-4-(phenylsulfanyl)butanoic acid, with its phenylsulfanyl group, represents a novel chemical entity that could potentially interact with biological systems in unique ways, warranting future investigation.

Future Research Directions and Translational Perspectives for 4 Phenylsulfanyl Butanoic Acid

Identification of Additional Biological Targets

A critical area for future research is the comprehensive identification and validation of the biological targets of 4-(phenylsulfanyl)butanoic acid. Understanding its mechanism of action at the molecular level is essential for its development as a potential therapeutic agent.

Intriguing evidence for the biological activity of a closely related compound, 4-(phenylsulfanyl)butan-2-one, provides a strong starting point. This ketone analogue has been shown to possess significant anti-inflammatory and neuroprotective properties. nih.govmdpi.com Specifically, it has been found to suppress the production of pro-inflammatory markers such as TNF-α, COX-2, and iNOS. frontiersin.orgnih.gov The mechanism of this suppression is linked to the NF-κB signaling pathway. nih.gov Furthermore, 4-(phenylsulfanyl)butan-2-one has been shown to inhibit the production of the chemokine CCL-1 in human monocytes through the downregulation of histone H3 and H4 acetylation, suggesting an epigenetic regulatory role. mdpi.com Given the structural similarity, it is plausible that this compound may share some of these biological targets or could be a metabolite of the ketone form. Future studies should directly investigate the anti-inflammatory and epigenetic effects of the carboxylic acid derivative.

Beyond inflammation, the broader class of aryl thioether compounds has been associated with a wide range of biological activities, including antioxidant, anti-cancer, and antiviral properties. google.com This suggests that this compound could have a wider therapeutic window than currently understood. High-throughput screening and target identification platforms could be employed to uncover novel protein interactions and signaling pathways affected by this compound. The observation that some seaweed-derived compounds with anti-inflammatory effects act by inhibiting the MAPK pathway and downregulating TLR9 promoter activity could also guide investigations into similar mechanisms for this compound. mdpi.com

Development of Advanced this compound Derivatives

The development of advanced derivatives of this compound is a promising strategy to enhance its therapeutic potential, improve its pharmacokinetic properties, and explore structure-activity relationships. By systematically modifying the core structure, researchers can aim to increase potency, selectivity, and metabolic stability.

One approach is the synthesis of amide and ester derivatives of the carboxylic acid group. The esterification of carboxylic acids can be achieved under mild conditions using reagents like dicyclohexylcarbodiimide (B1669883) and 4-dimethylaminopyridine (B28879), which is also suitable for creating thiol esters. orgsyn.org The synthesis of amide derivatives has also been explored for other butanoic acid-containing compounds, leading to molecules with significant biological activities. researchgate.net For instance, the amidation of a related carboxylic acid moiety was shown to modulate its antinociceptive and anti-inflammatory activity. nih.gov

Another avenue for derivatization is the modification of the phenyl ring. Introducing various substituents onto the aromatic ring can significantly alter the electronic and steric properties of the molecule, which can in turn influence its biological activity. For example, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been reported, demonstrating how modifications to the phenyl group can be combined with amino acid conjugation to create novel bioactive compounds. nih.gov The development of prodrugs is another important strategy. For example, a colon-targeted prodrug of 4-phenylbutyric acid was created by conjugating it with glutamic acid, which improved its delivery to the site of action for treating colitis. d-nb.info A similar approach could be applied to this compound to enhance its delivery to specific tissues or to improve its oral bioavailability.

Integration of this compound Research with Systems Biology Approaches

To gain a holistic understanding of the biological effects of this compound and to accelerate its translational potential, the integration of high-throughput 'omics' technologies with computational modeling is essential. Systems biology approaches can provide a comprehensive view of the cellular response to this compound, revealing complex molecular networks and identifying potential biomarkers. nih.gov

Metabolomics, the large-scale study of small molecules within cells and biological systems, can be a powerful tool to uncover the metabolic pathways affected by this compound. For instance, a metabolomics analysis of cells treated with nab-paclitaxel revealed alterations in fatty acid oxidation, providing insights into its neurotoxicity profile. metabolomicsworkbench.org Similar studies with this compound could identify key metabolic signatures associated with its activity. The Metabolomics Workbench, a public data repository, contains information on related compounds like 2-hydroxy-4-(methylthio)butanoic acid, which could serve as a reference for future studies.

Transcriptomics, the study of the complete set of RNA transcripts, can reveal changes in gene expression following treatment with this compound. By identifying which genes are up- or down-regulated, researchers can infer the cellular processes that are being modulated. The integration of metabolomic and transcriptomic data can provide a more complete picture of the compound's mechanism of action. For example, an integrated analysis of anacardic acid's effect on breast cancer cells identified impacts on lipid biosynthesis and mTORC1 signaling.

Ultimately, these multi-omics datasets can be used to build and refine computational models of cellular networks. Such models can help to generate mechanistic hypotheses about how this compound exerts its effects and can predict the outcomes of different therapeutic interventions. This systems-level understanding will be invaluable for guiding the future development and clinical translation of this compound and its derivatives.

Q & A

Q. What are the recommended methods for synthesizing 4-(Phenylsulfanyl)butanoic acid in a laboratory setting?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or thiol-ene reactions. For example, analogous compounds like 3-benzoylpropionic acid derivatives were synthesized using Friedel-Crafts acylation followed by ketone reduction (a). For this compound, a thiol (e.g., thiophenol) can react with 4-bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization or column chromatography is recommended. Confirm purity using HPLC (≥95%, as in ) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the phenylsulfanyl group (δ ~7.3–7.5 ppm for aromatic protons) and butanoic acid backbone (δ ~2.5–3.0 ppm for CH₂-S and δ ~12 ppm for COOH).

- FT-IR : Identify the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂O₂S, calculated m/z 212.06).

These methods align with protocols for fluorophenyl analogs in .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture (per SDS guidelines in ).

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention (). Avoid exposure to strong oxidizers due to the sulfanyl group’s reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies may arise from:

- Structural variations : Substituents like fluorine () or chlorobenzyl groups () alter electronic properties and binding affinity.

- Assay conditions : Optimize parameters such as pH, solvent (e.g., DMSO concentration), and cell lines.

- Purity validation : Use HPLC or LC-MS to rule out impurities (). Cross-reference with standardized protocols from journals like J. Med. Chem. () .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes in c’s arthritis studies).

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity, as done for hypolipidemic agents (a) .

Q. How does the sulfanyl group in this compound influence its pharmacokinetic properties compared to oxygen-containing analogs?

- Methodological Answer : The sulfanyl group:

- Increases lipophilicity : Measure logP values experimentally (e.g., shake-flask method) or predict via software (e.g., ChemAxon).

- Alters metabolic stability : Compare with oxygen analogs (e.g., 4-phenoxybutanoic acid in ) using liver microsomal assays.

- Affects solubility : Perform pH-dependent solubility studies (’s thioureido analogs show reduced aqueous solubility) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the antimicrobial efficacy of this compound derivatives?

- Methodological Answer : Contradictions may stem from:

- Bacterial strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Concentration thresholds : Determine minimum inhibitory concentration (MIC) using broth microdilution (CLSI guidelines).

- Synergistic effects : Combine with β-lactams or fluoroquinolones to assess potentiation (’s fluorophenyl derivatives showed enhanced activity with adjuvants) .

Experimental Design

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions (b used metal catalysts for similar scaffolds).

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.

- Process monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress .

Structure-Activity Relationship (SAR) Studies

Q. What strategies are effective for modifying the phenylsulfanyl moiety to enhance target selectivity in drug discovery?

- Methodological Answer :

- Bioisosteric replacement : Substitute sulfur with selenium or oxygen (’s phenoxy analogs showed distinct activity).

- Para-substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects (’s nitro derivatives exhibited altered binding).

- Ring hybridization : Fuse with heterocycles (e.g., pyridine) to improve solubility (’s phosphonated analogs) .

Mechanistic Studies

Q. What experimental techniques can elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values and inhibition type (competitive/non-competitive) using fluorogenic substrates.

- X-ray crystallography : Resolve enzyme-inhibitor complexes (e.g., COX-2 or HDACs, as in c).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.